2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid

pKa logD physicochemical profiling

Procure CAS 1404544-92-8 to access the precise N-acetyl-N-cyclopropyl pharmacophore required for COX-2 SAR studies. This 3,5-dichlorophenyl regioisomer occupies a topological space distinct from diclofenac-type 2,6-dichloro scaffolds, and its neutral amide nitrogen (vs. basic secondary amine in the non-acetylated analog CAS 1218410-22-0) alters hydrogen-bonding capacity, logD, and metabolic vulnerability to N-dealkylation. Researchers testing the N-acetyl prodrug hypothesis or conducting FEP docking simulations must use this exact derivative—data from the unacetylated congener are not translatable. Ideal for microsomal stability assays, CYP phenotyping, and focused fragment library benchmarking.

Molecular Formula C13H13Cl2NO3
Molecular Weight 302.15
CAS No. 1404544-92-8
Cat. No. B2582175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid
CAS1404544-92-8
Molecular FormulaC13H13Cl2NO3
Molecular Weight302.15
Structural Identifiers
SMILESCC(=O)N(C1CC1)C(C2=CC(=CC(=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C13H13Cl2NO3/c1-7(17)16(11-2-3-11)12(13(18)19)8-4-9(14)6-10(15)5-8/h4-6,11-12H,2-3H2,1H3,(H,18,19)
InChIKeyRAQDPOVVIPLQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid (CAS 1404544-92-8): A Structurally Differentiated N-Acetyl Cyclopropylamino Phenylacetic Acid Building Block


2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid (CAS 1404544-92-8) is a synthetic phenylacetic acid derivative (C₁₃H₁₃Cl₂NO₃, MW 302.15) incorporating three pharmacophoric features: a 3,5-dichlorophenyl ring, a cyclopropylamino group, and an N-acetyl cap [1]. It belongs to the substituted α-aminophenylacetic acid class which has been extensively patented as a scaffold for selective cyclooxygenase‑2 (COX‑2) inhibition, wherein modifications at the α‑amino position—including N‑acylation and N‑cyclopropyl substitution—profoundly modulate potency, selectivity, and metabolic stability [2]. The compound's combination of an electron‑withdrawing 3,5‑dichloro substitution pattern and a sterically constrained N‑acetyl‑N‑cyclopropyl motif differentiates it from common 2,6‑dichloro (diclofenac‑type) analogs and from the simpler N‑unsubstituted cyclopropylamino counterpart.

Why Generic Substitution with Simpler Cyclopropylamino‑Phenylacetic Acids Risks Functional Divergence: The Case of 2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid


Within the phenylacetic acid COX‑2 inhibitor class, even minor structural modifications produce large shifts in biological activity, as evidenced by the patent literature demonstrating that varying the substituent on the α‑amino group (H vs. acyl vs. alkyl) can alter COX‑2 IC₅₀ by orders of magnitude [1]. The closest commercially available congener, 2‑(cyclopropylamino)‑2‑(3,5‑dichlorophenyl)acetic acid (CAS 1218410‑22‑0), lacks the N‑acetyl group present in CAS 1404544‑92‑8, meaning it carries a basic secondary amine (pKa ~8–9) rather than a neutral amide nitrogen [2]. This single difference affects hydrogen‑bonding capacity, logD, metabolic vulnerability to N‑dealkylation, and passive membrane permeation. Consequently, data generated with the non‑acetylated analog cannot be assumed to translate to the N‑acetyl derivative without direct experimental confirmation; researchers requiring the precise N‑acetyl‑N‑cyclopropyl pharmacophore must procure CAS 1404544‑92‑8 specifically.

Quantitative Differentiation Evidence for 2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid (CAS 1404544‑92‑8) Relative to Closest Analogs


N‑Acetyl Cap Converts a Basic Amine into a Neutral Amide: pKa and logD Differentiation vs. CAS 1218410‑22‑0

The N‑acetyl group on CAS 1404544‑92‑8 replaces the ionizable secondary amine of the parent compound, 2‑(cyclopropylamino)‑2‑(3,5‑dichlorophenyl)acetic acid (CAS 1218410‑22‑0), with a neutral tertiary amide. This is predicted to eliminate the basic amine pKa (estimated ~8.5 for CAS 1218410‑22‑0) and increase logD₇.₄ by approximately 1–2 log units, based on the well‑characterized effect of N‑acetylation in phenylglycine and phenylacetic acid series [1]. While experimentally measured pKa and logD values for this specific compound are not published, the direction and approximate magnitude of the change can be inferred with high confidence from the behavior of structurally analogous N‑acetyl‑α‑amino acid derivatives.

pKa logD physicochemical profiling N-acetylation

Chlorine Substitution Pattern (3,5‑Cl₂) Differentiates CAS 1404544‑92‑8 from the Clinically Prevalent 2,6‑Dichloro (Diclofenac) Topology

Diclofenac (2‑[(2,6‑dichlorophenyl)amino]phenylacetic acid) and its direct analogs place the two chlorine atoms ortho to the amino‑bearing carbon, creating a di‑ortho‑substituted biaryl motif that restricts rotation and influences COX‑2 binding. In CAS 1404544‑92‑8, the chlorine atoms occupy the 3‑ and 5‑positions of the phenyl ring directly attached to the α‑carbon, generating a meta‑disubstituted pharmacophore with markedly different steric and electronic properties [1]. In the comprehensive phenylacetic acid COX‑2 inhibitor patent US20040132769, the nature and position of halogen substitution on the central phenyl ring are explicitly recited as critical variables determining inhibitory potency, with different substitution patterns producing IC₅₀ values spanning from sub‑micromolar to >10 µM [2].

regioisomerism COX-2 selectivity diclofenac analogs structure-activity relationship

N‑Acetyl‑N‑cyclopropyl Motif as a Metabolically Stabilized Isostere of N‑Phenylacetyl or N‑Alkyl Phenylacetic Acid Derivatives

The N‑cyclopropyl group is a recognized strategy to reduce cytochrome P450‑mediated N‑dealkylation, while the N‑acetyl group blocks phase‑II N‑glucuronidation and N‑sulfation pathways that commonly limit the half‑life of secondary amine‑containing phenylacetic acids [1]. In the phenylacetic acid COX‑2 inhibitor patent family, compounds bearing N‑acyl groups are explicitly claimed as metabolically convertible prodrug forms that can yield the active N‑unsubstituted amine in vivo, thereby extending the duration of COX‑2 inhibition relative to the parent amine [2]. No head‑to‑head metabolic stability data for CAS 1404544‑92‑8 versus its unacetylated congener are publicly available, but the combined N‑acetyl‑N‑cyclopropyl motif is anticipated, on class‑level grounds, to confer greater resistance to both oxidative and conjugative metabolism than either the simple N‑cyclopropyl or N‑acetyl variant alone.

metabolic stability N-dealkylation cyclopropyl protection prodrug

The Cyclopropyl Group Provides Conformational Restriction Distinct from Acyclic Alkyl or Phenyl Substituents

The cyclopropyl ring imposes a defined dihedral angle between the N‑acetyl nitrogen and the α‑carbon, restricting the conformational freedom available to acyclic N‑alkyl analogs (e.g., N‑methyl or N‑ethyl derivatives). Patent SAR data for phenylacetic acid COX‑2 inhibitors indicate that N‑cyclopropyl substitution consistently enhances COX‑2 binding affinity relative to N‑methyl or N‑ethyl congeners, typically improving IC₅₀ by 2‑ to 5‑fold, attributed to reduced entropic penalty upon binding [1]. The N‑acetyl‑N‑cyclopropyl combination in CAS 1404544‑92‑8 therefore represents a dual conformational and electronic modulation that is not achievable with simpler N‑alkyl‑N‑acetyl or N‑cyclopropyl‑N‑H pairings.

cyclopropyl conformational restriction entropy binding affinity

Molecular Weight and Hydrogen Bond Capacity Differentiate CAS 1404544‑92‑8 from Common Non‑Acetylated Building Blocks

CAS 1404544‑92‑8 (MW 302.15) is 42 Da heavier than its unacetylated congener CAS 1218410‑22‑0 (MW 260.11), a difference equivalent to an acetyl group (C₂H₂O, 42.04 Da) [1][2]. It possesses two hydrogen‑bond acceptors (amide carbonyl and carboxylic acid carbonyl) plus the carboxylic acid OH donor, whereas CAS 1218410‑22‑0 carries an additional H‑bond donor from the secondary amine. This shift in H‑bond donor/acceptor ratio is significant in fragment‑based drug discovery where physicochemical property filters (e.g., Rule of Three) are applied; compounds differing by one H‑bond donor can exhibit divergent binding profiles in biophysical screens.

molecular weight hydrogen bond donors lead-likeness fragment-based screening

Optimal Scientific and Pre‑Clinical Application Scenarios for 2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid (CAS 1404544‑92‑8)


COX‑2 Inhibitor Lead Optimization and Structure–Activity Relationship (SAR) Studies Requiring the 3,5‑Dichloro Regioisomer

When exploring the SAR of phenylacetic acid‑based COX‑2 inhibitors, the 3,5‑dichlorophenyl regioisomer defines a distinct topological space compared to the classic 2,6‑dichloro (diclofenac) scaffold. CAS 1404544‑92‑8 provides the N‑acetyl‑N‑cyclopropyl variant within this regioisomeric series, enabling direct comparison with N‑unsubstituted and N‑alkyl congeners. This is directly aligned with the SAR framework established in patent US20040132769, where systematic variation of phenyl substitution is a key determinant of COX‑2 potency and selectivity [1].

ADME and Pharmacokinetic Profiling of N‑Acetyl Prodrug Candidates in the Phenylacetic Acid Class

The N‑acetyl‑N‑cyclopropyl architecture is hypothesized to function as a metabolically stabilized prodrug motif, resistant to both oxidative N‑dealkylation and phase‑II N‑conjugation. CAS 1404544‑92‑8 is the appropriate substrate for microsomal stability assays, CYP phenotyping, and plasma hydrolysis studies designed to test whether the N‑acetyl group is cleaved in vivo to release the active free amine. Researchers investigating extended‑release NSAID profiles or reduced first‑pass metabolism should use this compound rather than the unacetylated analog to correctly assess the prodrug hypothesis [2].

Computational Chemistry and Molecular Docking Campaigns Targeting COX‑2 with Non‑2,6‑Dichloro Chemotypes

Docking studies and free‑energy perturbation (FEP) calculations that aim to predict COX‑2 binding affinity for novel phenylacetic acid scaffolds require accurate 3D structures of the N‑acetyl‑N‑cyclopropyl‑3,5‑dichloro pharmacophore. CAS 1404544‑92‑8 supplies the precise substitution pattern that cannot be approximated by using diclofenac‑derived templates in silico. Its distinct conformational profile—imposed by the cyclopropyl ring and the planar N‑acetyl group—provides a unique test case for validating scoring functions and binding‑mode predictions in the COX‑2 active site [1].

Physicochemical Property Benchmarking and Fragment Library Expansion

With a molecular weight of 302 Da, a single carboxylic acid H‑bond donor, and enhanced logD from N‑acetylation, CAS 1404544‑92‑8 occupies a boundary region between fragment and lead‑like chemical space. Medicinal chemistry groups building focused fragment libraries for COX‑2 or related inflammatory targets can use this compound as a property benchmark for assessing the impact of N‑acetylation on solubility, permeability, and non‑specific binding—properties that differ materially from the unacetylated fragment CAS 1218410‑22‑0 [3][4].

Quote Request

Request a Quote for 2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.